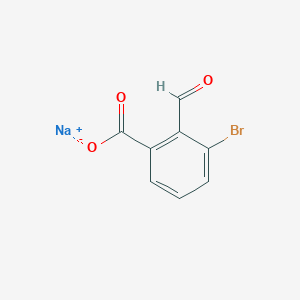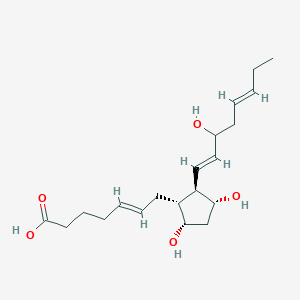![molecular formula C8H5F3O3 B13711569 5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
5-(Trifluoromethoxy)benzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)benzo[d][1,3]dioxole is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzo[d][1,3]dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)benzo[d][1,3]dioxole typically involves the introduction of a trifluoromethoxy group onto a benzo[d][1,3]dioxole ring. One common method involves the reaction of 5-hydroxybenzo[d][1,3]dioxole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
5-(Trifluoromethoxy)benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the benzo[d][1,3]dioxole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-5-(trifluoromethoxy)benzo[d][1,3]dioxole
- 5-(Methylthio)-6-(trifluoromethoxy)benzo[d][1,3]dioxole
- 5-(Trifluoromethoxy)benzo[d]thiazole-2(3H)-thione
Uniqueness
5-(Trifluoromethoxy)benzo[d][1,3]dioxole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new molecules with desired properties.
Properties
Molecular Formula |
C8H5F3O3 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2 |
InChI Key |
QVAMQSUCRLFSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)




![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)

![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
